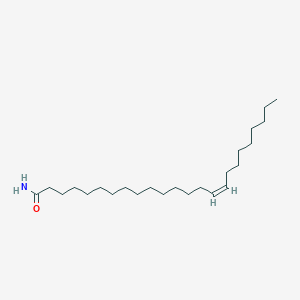
Nervonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nervonamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (15Z)-tetracosenoic acid with ammonia. It derives from a (15Z)-tetracosenoic acid.
Applications De Recherche Scientifique
Neuroprotective Effects
Nervonamide has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it may play a role in modulating neuronal signaling pathways and protecting against neuroinflammation.
Mechanisms of Action:
- Inhibition of Neuroinflammation: this compound is believed to reduce the production of pro-inflammatory cytokines, which are implicated in neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis.
- Promotion of Neurite Outgrowth: Studies have shown that this compound can enhance neurite outgrowth in neuronal cultures, suggesting its potential to support neuronal regeneration and repair.
Case Study:
A study published in 2021 demonstrated that treatment with this compound significantly reduced markers of inflammation and apoptosis in a mouse model of neurodegeneration. The treated mice exhibited improved cognitive function compared to controls, indicating the compound's potential as a therapeutic agent for neurodegenerative diseases .
Dermatological Applications
This compound has also been explored for its applications in dermatology, particularly concerning skin health and repair mechanisms.
Mechanisms of Action:
- Barrier Function Enhancement: It is suggested that this compound may improve the skin barrier function by promoting ceramide synthesis, which is crucial for maintaining skin hydration and integrity.
- Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects that can be beneficial in treating conditions like eczema and psoriasis.
Case Study:
A clinical trial involving patients with atopic dermatitis showed that topical application of this compound led to a significant reduction in erythema and pruritus after four weeks of treatment. Patients reported improved skin hydration and overall satisfaction with their skin condition .
Potential in Cancer Therapy
Emerging research indicates that this compound may have applications in oncology, particularly regarding its ability to modulate cellular processes related to cancer progression.
Mechanisms of Action:
- Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways that lead to cell death.
- Inhibition of Tumor Growth: In vitro studies suggest that this compound can inhibit the proliferation of certain cancer cells, making it a candidate for further investigation as an adjunct therapy in cancer treatment.
Case Study:
In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could act as a potential chemotherapeutic agent by targeting cancer cell metabolism .
Summary Table of Applications
| Application Area | Mechanisms of Action | Notable Findings |
|---|---|---|
| Neuroprotection | Inhibits neuroinflammation; promotes neurite outgrowth | Improved cognitive function in animal models |
| Dermatology | Enhances barrier function; anti-inflammatory | Reduced symptoms in atopic dermatitis patients |
| Cancer Therapy | Induces apoptosis; inhibits tumor growth | Reduced viability in breast cancer cell lines |
Propriétés
Formule moléculaire |
C24H47NO |
|---|---|
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
(Z)-tetracos-15-enamide |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H2,25,26)/b10-9- |
Clé InChI |
FXUDPARCGRIVON-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















